Indacaterol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indacaterol-d3 is a useful research compound. Its molecular formula is C24H28N2O3 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Indacaterol-d3 is a labeled form of indacaterol, a long-acting beta-2 adrenergic agonist (LABA) primarily used in the treatment of chronic obstructive pulmonary disease (COPD). Its biological activity is characterized by its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile. This article provides a comprehensive overview of these aspects, supported by data tables and relevant case studies.
This compound functions by selectively stimulating beta-2 adrenergic receptors located in the smooth muscle of the airways. This stimulation leads to relaxation of bronchial smooth muscle and subsequent bronchodilation. The compound has been shown to have a significantly higher affinity for beta-2 receptors compared to beta-1 and beta-3 receptors, with a selectivity ratio exceeding 24-fold for beta-2 over beta-1 receptors .
The activation of these receptors results in increased intracellular cyclic AMP (cAMP) levels due to the stimulation of adenylate cyclase. Elevated cAMP levels promote relaxation of bronchial smooth muscle, improving airflow in patients with obstructive airway diseases .
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for its therapeutic application:
- Absorption : Peak serum concentrations are typically reached within 15 minutes following inhalation .
- Bioavailability : The absolute bioavailability after inhalation ranges from 43% to 45% .
- Volume of Distribution : The volume of distribution post-intravenous infusion is approximately 2,361 to 2,557 liters, indicating extensive tissue distribution .
- Protein Binding : this compound exhibits high protein binding (94.1–96.2%) in human plasma .
- Metabolism : The primary metabolic pathway involves hydroxylation and glucuronidation, with CYP3A4 being the main enzyme responsible for its metabolism .
- Elimination : Renal clearance accounts for only 2% to 6% of systemic clearance; the majority is excreted unchanged in feces .
Clinical Efficacy
This compound has been evaluated extensively in clinical trials for its efficacy in improving lung function and quality of life in COPD patients. A systematic review analyzed multiple studies involving over 5,300 participants comparing various doses (75 µg, 150 µg, and 300 µg) against placebo:
Treatment Dose | FEV1 Improvement (WMD) | SGRQ Improvement (WMD) | SUCRA Rank |
---|---|---|---|
Indacaterol 75 µg | 0.07 (95% CrI: 0.05–0.08) | -2.5 (95% CrI: -3.3 to -1.6) | 3rd (32.2%) |
Indacaterol 150 µg | 0.13 (95% CrI: 0.12–0.14) | -6.9 (95% CrI: -7.4 to -6.5) | 2nd (63.3%) |
Indacaterol 300 µg | 0.22 (95% CrI: 0.22–0.23) | -10.0 (95% CrI: -11.0 to -9.7) | 1st (99.8%) |
Placebo | N/A | N/A | Last (4.7%) |
The results indicate that indacaterol at higher doses significantly improves forced expiratory volume in one second (FEV1) and health-related quality of life as measured by the St George's Respiratory Questionnaire (SGRQ) .
Case Studies
Several case studies have highlighted the clinical benefits and safety profile of this compound:
- Improvement in Daily Physical Activity : A study demonstrated that patients treated with indacaterol showed significant increases in daily physical activity metrics such as step count and energy expenditure compared to baseline measurements .
- Reduction in Risk of Deterioration : In a comparative study involving over 2,000 patients switching to an indacaterol/glycopyrronium combination therapy, there was a significant reduction in clinically important deterioration across multiple measures compared to previous treatments .
Safety Profile
This compound is generally well-tolerated; however, common adverse effects include headache, nasopharyngitis, and cough. Serious adverse events are rare but can include cardiovascular complications due to its sympathomimetic effects .
Propriétés
IUPAC Name |
5-[(1R)-2-[[5-ethyl-6-(2,2,2-trideuterioethyl)-2,3-dihydro-1H-inden-2-yl]amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29)/t22-/m0/s1/i1D3/t18?,22- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZUEBNBZAPZLX-WBCYSTDTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.